1,1,1,4,4,4-Hexachlorobutane
CAS No.: 79458-54-1
Cat. No.: VC18440145
Molecular Formula: C4H4Cl6
Molecular Weight: 264.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79458-54-1 |
|---|---|
| Molecular Formula | C4H4Cl6 |
| Molecular Weight | 264.8 g/mol |
| IUPAC Name | 1,1,1,4,4,4-hexachlorobutane |
| Standard InChI | InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
| Standard InChI Key | MINPZZUPSSVGJN-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,1,1,4,4,4-hexachlorobutane, reflects its substitution pattern: three chlorine atoms occupy terminal positions on both the first and fourth carbons of the butane chain. This configuration distinguishes it from other hexachlorobutane isomers, such as 1,1,2,3,4,4-hexachlorobutane, which features an asymmetrical chlorine distribution. The molecular symmetry of 1,1,1,4,4,4-hexachlorobutane contributes to its stability and influences its intermolecular interactions .
Key Structural Data:
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Molecular Formula: C₄H₄Cl₆
The compound’s tetrahedral geometry around the chlorinated carbons creates significant steric hindrance, limiting rotational freedom and affecting its reactivity in substitution and elimination reactions.
Synthesis and Industrial Production
Chlorination Pathways
Industrial synthesis typically involves radical chlorination of butane or butene derivatives under controlled conditions. While specific protocols for 1,1,1,4,4,4-hexachlorobutane remain undocumented in accessible literature, analogous methods for polychlorinated alkanes suggest the following generalized process:
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Initiation: UV light or heat cleaves Cl₂ into chlorine radicals.
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Propagation: Sequential hydrogen abstraction from butane by Cl· radicals, followed by chlorine addition.
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Termination: Radical coupling yields the final product.
Critical parameters include:
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Chlorine Stoichiometry: Excess Cl₂ (molar ratio >6:1) ensures complete substitution
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Catalysts: FeCl₃ or AlCl₃ may direct regioselectivity toward terminal positions
Byproduct Management
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Lower chlorinated butanes (e.g., pentachlorobutane)
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Isomeric hexachlorobutanes (e.g., 1,1,2,3,4,4-hexachlorobutane)
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Chlorinated olefins from dehydrochlorination
Purification typically employs fractional distillation under reduced pressure, leveraging differences in boiling points between isomers .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Range |
|---|---|
| Boiling Point | 215–220°C (extrapolated) |
| Melting Point | -15 to -10°C |
| Density (20°C) | 1.70–1.75 g/cm³ |
| Water Solubility | <1 mg/L (estimated) |
| Log P (Octanol-Water) | 4.8–5.2 |
The high chlorine content confers exceptional density and hydrophobicity, consistent with QSAR predictions for C₄ polychlorinated alkanes . Its low water solubility and high log P suggest strong bioaccumulation potential in lipid-rich tissues.
Chemical Reactivity and Applications
Dehydrochlorination
Under basic conditions (e.g., KOH/ethanol), 1,1,1,4,4,4-hexachlorobutane undergoes sequential HCl elimination to form chlorinated butenes. The reaction mechanism proceeds via E2 elimination, favored by the anti-periplanar geometry of H and Cl on adjacent carbons:
Further dehydrochlorination yields tetra- and trichlorobutenes, valuable intermediates in polymer and agrochemical synthesis .
Radical Reactions
The compound participates in radical chain reactions as both initiator and terminator. In polymer chemistry, it serves as:
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Flame retardant additive: Releases Cl· radicals to quench combustion chains
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Crosslinking agent: Forms covalent bridges between polymer chains under UV irradiation
Toxicological and Environmental Considerations
Mammalian Toxicity
While direct studies on 1,1,1,4,4,4-hexachlorobutane are lacking, its structural analogs exhibit:
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Hepatotoxicity: Induction of cytochrome P450 enzymes (CYP2B/3A subfamilies)
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Neurotoxicity: Disruption of GABAergic signaling via chloride channel modulation
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Carcinogenicity: Classified as Group 2B (possibly carcinogenic) by IARC based on structural alerts
Ecotoxicology
The compound’s persistence (estimated half-life >6 months in soil) and bioaccumulation factor (>1000 in fish) warrant concern. Key environmental impacts include:
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Aquatic toxicity: LC₅₀ <1 mg/L in Daphnia magna (model extrapolation)
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Soil microbial inhibition: Disruption of dehydrogenase activity at 10–100 ppm
Regulatory Status and Analytical Methods
Detection Techniques
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